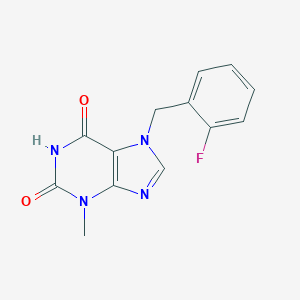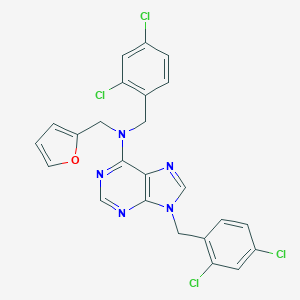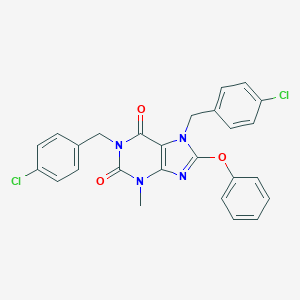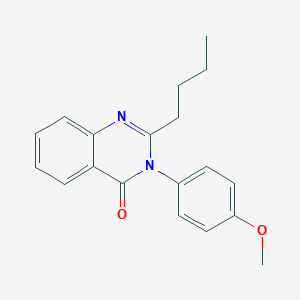![molecular formula C25H23N5OS B295513 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295513.png)
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has been synthesized and studied for its potential use in scientific research. The compound has shown promising results in various studies, and its unique structure has made it a subject of interest for researchers in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a number of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its unique structure and properties, which make it a subject of interest for researchers in the field of medicinal chemistry. Additionally, the compound has been shown to have a number of potential applications in scientific research, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.
However, one limitation of using the compound in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of the compound, which can make it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are a number of future directions for research on 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is in the development of more efficient synthesis methods for the compound, which could make it more accessible for use in scientific research. Additionally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more targeted treatments for various diseases.
Another area of interest is in the development of new derivatives of the compound, which could have improved properties and applications in scientific research. Finally, more research is needed to fully understand the potential applications of the compound in various areas of scientific research, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde with 2-propyl-1,3-thiazolidine-4-carboxylic acid to form the corresponding thiazolidine derivative. This derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has shown potential for use in scientific research due to its unique structure and properties. The compound has been studied for its potential use as an anti-cancer agent, as well as for its anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C25H23N5OS |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(6E)-5-imino-6-[[1-[(2-methylphenyl)methyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23N5OS/c1-3-8-22-28-30-23(26)20(24(31)27-25(30)32-22)13-18-15-29(21-12-7-6-11-19(18)21)14-17-10-5-4-9-16(17)2/h4-7,9-13,15,26H,3,8,14H2,1-2H3/b20-13+,26-23? |
InChI-Schlüssel |
MLNPKXOTFKYHIQ-FEGZGKEQSA-N |
Isomerische SMILES |
CCCC1=NN2C(=N)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)C(=O)N=C2S1 |
Kanonische SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)C(=O)N=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3-bromobenzyl)-1,3-dimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295432.png)
![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)




![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)

![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)